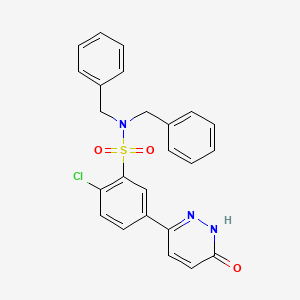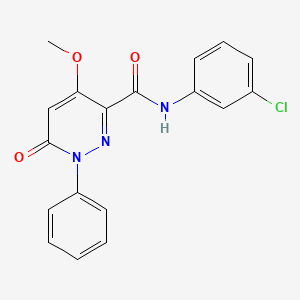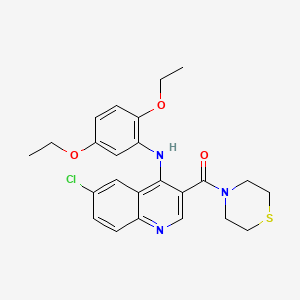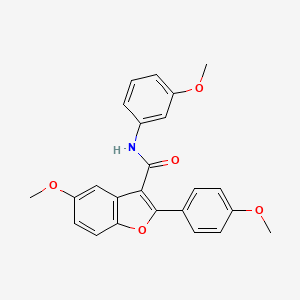
1-(4-(2-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-OXOETHYL}-1,3-THIAZOL-2-YL)-1-PHENYLUREA is a complex organic compound that features a unique combination of functional groups, including a furan ring, a piperazine moiety, a thiazole ring, and a phenylurea structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-OXOETHYL}-1,3-THIAZOL-2-YL)-1-PHENYLUREA typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-carbonyl piperazine intermediate, followed by the introduction of the thiazole ring through cyclization reactions. The final step involves the formation of the phenylurea moiety via a condensation reaction with an appropriate isocyanate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-(4-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-OXOETHYL}-1,3-THIAZOL-2-YL)-1-PHENYLUREA can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The piperazine and thiazole rings can undergo nucleophilic substitution reactions with appropriate electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl groups can produce corresponding alcohols.
Scientific Research Applications
3-(4-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-OXOETHYL}-1,3-THIAZOL-2-YL)-1-PHENYLUREA has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-OXOETHYL}-1,3-THIAZOL-2-YL)-1-PHENYLUREA involves its interaction with specific molecular targets and pathways. The compound’s bioactivity is often attributed to its ability to bind to enzymes or receptors, thereby modulating their activity. For example, it may inhibit key enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects, or it may interact with DNA or proteins to exert anticancer activity.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(PYRAZINE-2-CARBONYL)PIPERAZINE/HOMOPIPERAZINE-1-YL)PYRIDIN-3-YL)BENZAMIDE: A compound with similar structural features and potential bioactivity.
INDOLE DERIVATIVES: Compounds containing indole rings that exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
3-(4-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-OXOETHYL}-1,3-THIAZOL-2-YL)-1-PHENYLUREA is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H21N5O4S |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
1-[4-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylurea |
InChI |
InChI=1S/C21H21N5O4S/c27-18(25-8-10-26(11-9-25)19(28)17-7-4-12-30-17)13-16-14-31-21(23-16)24-20(29)22-15-5-2-1-3-6-15/h1-7,12,14H,8-11,13H2,(H2,22,23,24,29) |
InChI Key |
AJORBPVSZRJGQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(4-methoxy-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-one](/img/structure/B11277281.png)
![N-[2-(2-hydroxyethoxy)ethyl]-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B11277287.png)


![N-{4-Methyl-2-[3-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide](/img/structure/B11277304.png)

![N-(4-ethoxyphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B11277323.png)
![N-cyclohexyl-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B11277324.png)

![Methyl 4,5-dimethoxy-2-{[(5-methoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}benzoate](/img/structure/B11277345.png)

![14-ethyl-5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B11277352.png)
